

# (R)-2-(Methoxymethyl)pyrrolidine: A Comprehensive Technical Guide for the Synthetic Chemist

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## Compound of Interest

Compound Name: (R)-2-(methoxymethyl)pyrrolidine  
hydrochloride

Cat. No.: B1443846

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## Introduction: The Strategic Value of Chiral Pyrrolidines in Asymmetric Synthesis

The pyrrolidine motif is a cornerstone of modern medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active molecules.<sup>[1]</sup> The inherent chirality of many of these targets necessitates precise control over stereochemistry during their synthesis, a challenge that has driven the development of a sophisticated toolbox of asymmetric methodologies. Within this landscape, chiral building blocks—enantiomerically pure compounds that serve as starting materials or key intermediates—offer a robust and reliable strategy for introducing stereocenters.

(R)-2-(methoxymethyl)pyrrolidine, a derivative of the naturally occurring amino acid (R)-proline, has emerged as a particularly versatile and effective chiral building block.<sup>[2]</sup> Its rigid five-membered ring provides a well-defined stereochemical environment, while the methoxymethyl substituent offers a key coordination site that is crucial for its function as a powerful stereodirecting group.<sup>[3]</sup> This guide provides an in-depth technical overview of (R)-2-(methoxymethyl)pyrrolidine, from its synthesis and physicochemical properties to its application as a chiral auxiliary and ligand in asymmetric transformations, offering field-proven insights for researchers, scientists, and drug development professionals.

## Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	115.17 g/mol	<a href="#">[4]</a>
CAS Number	84025-81-0	<a href="#">[2]</a>
Appearance	Colorless liquid	<a href="#">[2]</a>
Density	0.932 g/mL at 20 °C	<a href="#">[2]</a>
Boiling Point	61-62 °C at 40 mmHg	<a href="#">[5]</a>
Refractive Index	n <sub>20</sub> /D 1.446	<a href="#">[2]</a>
Optical Rotation	[α] <sup>20</sup> /D -32.5° to -36.5° (c=2 in aq HCl)	<a href="#">[6]</a>
Purity	≥ 99.5% (GC, Chiral purity)	<a href="#">[2]</a>

### Safety and Handling:

(R)-2-(methoxymethyl)pyrrolidine is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood.[\[4\]](#) It is known to cause skin and serious eye irritation.[\[4\]](#) Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

### GHS Hazard Statements:

- H227: Combustible liquid[\[4\]](#)
- H315: Causes skin irritation[\[4\]](#)
- H318: Causes serious eye damage[\[4\]](#)

Store in a cool, dry place away from ignition sources.<sup>[2]</sup>

## Synthesis of (R)-2-(Methoxymethyl)pyrrolidine: A Reliable Protocol

The most common and reliable synthesis of (R)-2-(methoxymethyl)pyrrolidine begins with the readily available and inexpensive chiral pool starting material, (R)-proline. The procedure involves a two-step sequence: reduction of the carboxylic acid to the corresponding alcohol, followed by O-methylation.

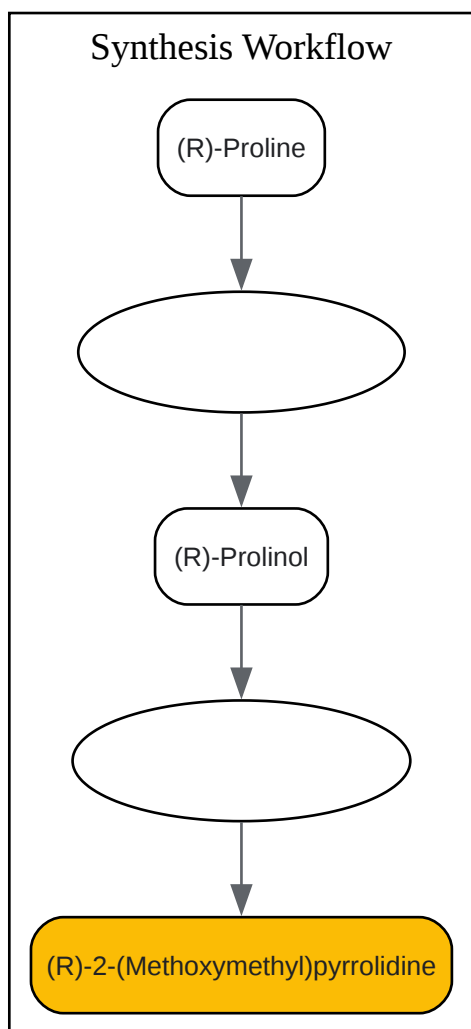
### Experimental Protocol

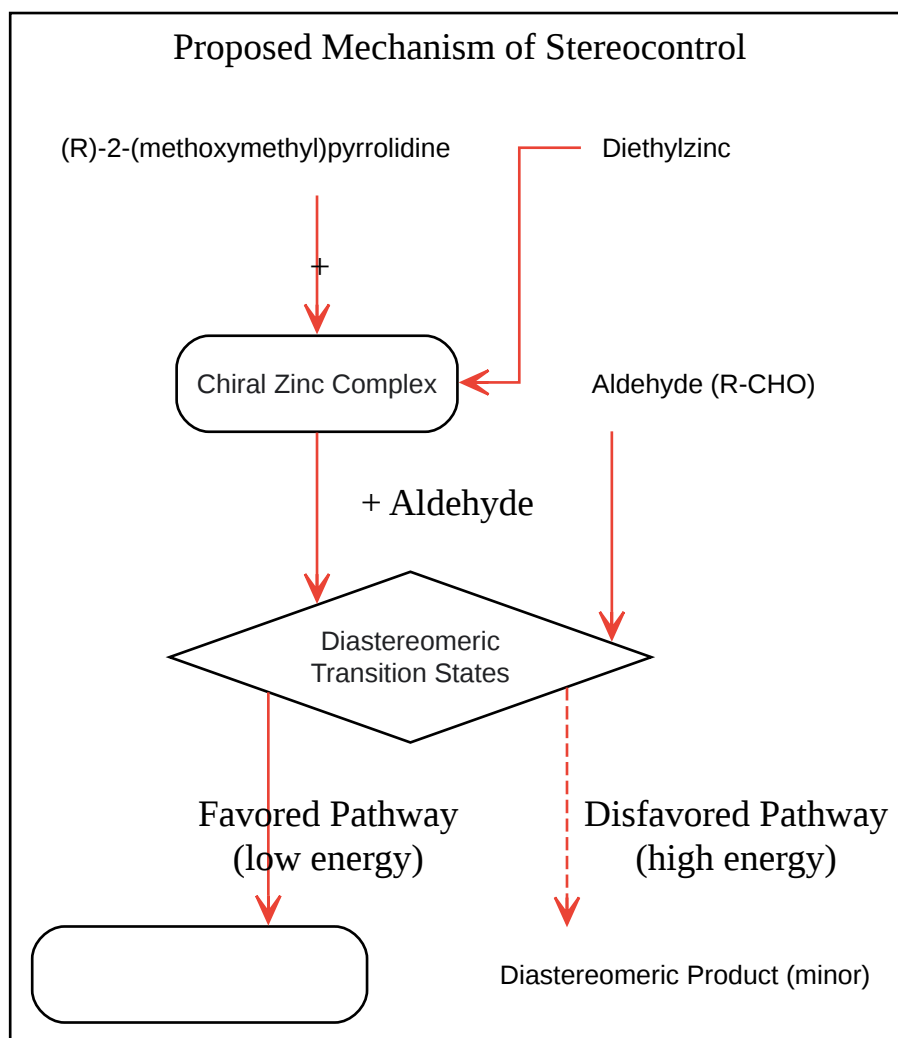
#### Step 1: Reduction of (R)-Proline to (R)-Prolinol

- **Rationale:** The carboxylic acid of proline is unreactive towards many common reducing agents. A powerful hydride source, such as lithium aluminum hydride ( $\text{LiAlH}_4$ ), is required for the efficient reduction to the primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive  $\text{LiAlH}_4$ .
- **Procedure:**
  - To a stirred suspension of  $\text{LiAlH}_4$  (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add (R)-proline (1.0 eq.) portion-wise at 0 °C.
  - After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours to ensure complete reduction.
  - Cool the reaction mixture to 0 °C and cautiously quench the excess  $\text{LiAlH}_4$  by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
  - Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.
  - Concentrate the filtrate under reduced pressure to yield crude (R)-prolinol, which can be purified by distillation or used directly in the next step.

## Step 2: O-Methylation of (R)-Prolinol

- **Rationale:** The hydroxyl group of (R)-prolinol is deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a methylating agent. Sodium hydride (NaH) is a common choice of base, and methyl iodide (MeI) is an effective methylating agent.
- **Procedure:**
  - To a stirred suspension of NaH (1.2 eq.) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of (R)-prolinol (1.0 eq.) in anhydrous THF dropwise.
  - Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
  - Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.
  - Allow the reaction to warm to room temperature and stir for 12-16 hours.
  - Quench the reaction by the slow addition of water.
  - Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude (R)-2-(methoxymethyl)pyrrolidine by vacuum distillation to obtain a colorless liquid.





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